Structural Characterization and Analytical Profiling of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Executive Summary The compound 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS: 90765-35-8 for the free base; 1050502-69-6 for the hydrochloride salt) is a highly versatile pharmacophore building block[1]. By in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS: 90765-35-8 for the free base; 1050502-69-6 for the hydrochloride salt) is a highly versatile pharmacophore building block[1]. By integrating a substituted thiophene ring with a secondary amine and a terminal hydroxyl group, this molecule offers multiple vectors for further functionalization in medicinal chemistry and materials science.
This whitepaper provides an authoritative, in-depth guide to the structural characterization of this compound. Moving beyond basic spectral reporting, we dissect the causality behind specific analytical choices—such as the necessity of 2D NMR for resolving allylic couplings in the thiophene ring—and provide self-validating, step-by-step protocols designed for immediate implementation in pharmaceutical R&D laboratories.
Chemical Identity & Molecular Architecture
Before initiating spectroscopic analysis, it is critical to establish the theoretical framework of the molecule. The structural features directly dictate the choice of ionization modes in mass spectrometry and solvent selection in Nuclear Magnetic Resonance (NMR).
5-Methylthiophene ring: Electron-rich heteroaromatic system subject to long-range proton couplings.
Secondary Amine: Highly basic center (pKa ~9.5), dictating the use of positive electrospray ionization (ESI+) and basic/buffered mobile phases in chromatography.
Propan-1-ol chain: Flexible aliphatic linker terminating in a hydrogen-bond donating/accepting hydroxyl group.
Synthesis & Impurity Profiling Context
To accurately characterize a molecule, an analytical scientist must understand its synthetic origin to anticipate potential impurities. The standard synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol proceeds via the reductive amination of 5-methylthiophene-2-carboxaldehyde with 3-aminopropan-1-ol[2].
The reaction forms a transient imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol. Consequently, characterization must definitively rule out the presence of unreacted aldehyde (detectable via a distinct CHO proton at ~9.8 ppm in ¹H NMR) and over-alkylated tertiary amine byproducts.
Caption: Workflow for the synthesis, purification, and structural characterization of the target compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for mapping the atomic connectivity of thiophene derivatives[3]. The ¹H NMR spectrum of 5-substituted thiophenes is characterized by distinct chemical shifts and coupling constants that are highly sensitive to the electronic environment[4].
Causality in Method Design:
We utilize CDCl₃ for the free base. However, because the secondary amine and hydroxyl protons (NH/OH) can appear as broad, shifting singlets that obscure aliphatic multiplets, a D₂O exchange experiment is mandatory. Adding a drop of D₂O to the NMR tube causes the NH and OH protons to exchange with deuterium, eliminating their signals and confirming their assignment. Furthermore, the H-4 proton of the thiophene ring exhibits a subtle doublet of quartets (dq) due to allylic coupling (J ~ 1.0 Hz) with the C5-methyl group.
¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int.
¹³C Chemical Shift (ppm)
Diagnostic Notes
Thiophene C5
-
138.5
Quaternary; deshielded by methyl group.
Thiophene C2
-
140.0
Quaternary; attachment point of the amine arm.
Thiophene H-3
6.65 (d, J = 3.4 Hz, 1H)
125.0
Typical ³J coupling for thiophene ring protons.
Thiophene H-4
6.55 (dq, J = 3.4, 1.0 Hz, 1H)
124.5
Allylic coupling to the C5-methyl group.
Ar-CH₂-N
3.85 (s, 2H)
48.5
Singlet; key indicator of successful reductive amination.
N-CH₂
2.85 (t, J = 6.5 Hz, 2H)
49.0
Deshielded by adjacent secondary amine.
Central CH₂
1.70 (quintet, J = 6.5 Hz, 2H)
31.0
Splitting driven by adjacent N-CH₂ and O-CH₂ groups.
O-CH₂
3.75 (t, J = 6.5 Hz, 2H)
64.0
Strongly deshielded by the hydroxyl oxygen.
Thiophene CH₃
2.42 (d, J = 1.0 Hz, 3H)
15.5
Long-range coupling to H-4.
NH / OH
2.50 - 3.50 (br s, 2H)
-
Exchanges with D₂O; highly concentration-dependent.
High-Resolution Mass Spectrometry (HRMS)
Given the basicity of the secondary amine, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The theoretical exact mass for the protonated molecule[M+H]⁺ is 186.0952 Da .
Fragmentation Causality:
During tandem mass spectrometry (MS/MS), the molecule undergoes predictable collision-induced dissociation (CID). The weakest bond is the C-N bond adjacent to the thiophene ring. Cleavage here yields the highly stable thenyl cation (m/z 111.0267), driven by the resonance stabilization of the positive charge across the electron-rich thiophene system.
Caption: Proposed ESI-MS/MS fragmentation pathway for the [M+H]+ precursor ion.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups.
O-H and N-H Stretches: A broad, overlapping band between 3200–3400 cm⁻¹ confirms the presence of both the hydroxyl and secondary amine groups.
C-H Stretches (Aliphatic & Aromatic): Sharp bands just below 3000 cm⁻¹ (sp³ C-H) and a weak band above 3000 cm⁻¹ (sp² C-H of the thiophene).
Thiophene Ring Vibrations: Characteristic C=C ring stretching modes are observed around 1530 cm⁻¹ and 1440 cm⁻¹.
Standardized Experimental Protocols
To ensure data reproducibility and maintain a self-validating analytical system, the following protocols must be strictly adhered to.
Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
The objective of this protocol is to prevent line broadening caused by trace paramagnetic impurities or water contamination.
Sample Preparation: Weigh exactly 15.0 mg of the purified compound (free base) into a clean glass vial.
Solvation: Dissolve the compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v Tetramethylsilane as an internal standard). Ensure complete dissolution via gentle vortexing.
Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube. Rationale: This removes particulate matter that distorts the magnetic field homogeneity (shimming).
Acquisition Parameters (¹H):
Spectrometer: 400 MHz (minimum).
Pulse Sequence: Standard 1D zg30.
Number of Scans (NS): 16.
Relaxation Delay (D1): 2.0 seconds.
D₂O Exchange: After initial acquisition, add 1 drop of D₂O to the tube, shake vigorously for 30 seconds, let the phases separate, and re-acquire the ¹H spectrum to identify exchangeable NH/OH protons.
Protocol B: LC-HRMS (ESI-TOF) Analysis
The objective of this protocol is to separate the highly polar target compound from non-polar synthetic precursors prior to ionization.
Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50, v/v).
Gradient: 5% B to 95% B over 5.0 minutes. Rationale: The polar nature of the amino alcohol requires a highly aqueous starting condition to ensure adequate column retention.
Flow Rate: 0.4 mL/min.
Mass Spectrometer Parameters:
Ionization: ESI Positive mode.
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350 °C.
Mass Range: m/z 50 to 500.
Data Processing: Extract the exact mass chromatogram for m/z 186.0952 (± 5 ppm mass tolerance).
A Comprehensive Technical Guide to the Putative Receptor Binding Affinity of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol Derivatives
Executive Summary The 3-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol scaffold represents a compelling, yet underexplored, chemical entity in modern medicinal chemistry. This guide deconstructs its core components—th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol scaffold represents a compelling, yet underexplored, chemical entity in modern medicinal chemistry. This guide deconstructs its core components—the 5-methylthiophene ring and the 3-amino-1-propanol linker—to build a predictive framework for its receptor binding profile. By analyzing structurally analogous compounds and established pharmacophores, we posit that this class of derivatives holds significant potential as high-affinity ligands for key central nervous system (CNS) targets. The primary focus of this analysis will be on the serotonin (5-HT) and dopamine (D) receptor systems, which are critically involved in the pathophysiology of numerous psychiatric and neurological disorders.[1][2][3] Furthermore, we will explore potential interactions with monoamine transporters and other CNS receptors. This document serves as a technical primer for researchers, providing not only a theoretical foundation but also actionable experimental workflows for the synthesis, characterization, and optimization of these promising derivatives.
Part 1: Deconstruction of a Privileged Scaffold: Structural Insights and Pharmacological Precedent
The pharmacological potential of a molecule is fundamentally rooted in its structure. The title compound is a composite of two well-established pharmacophoric fragments, the synergistic combination of which suggests a high probability of potent and selective bioactivity.
The 5-Methylthiophene Moiety: A Bioisostere with Benefits
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its versatile structural and electronic properties.[4] It is often employed as a bioisosteric replacement for a phenyl ring, a substitution that can significantly enhance a compound's therapeutic profile. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, improving drug-receptor interactions.[4] This feature, combined with its distinct electronic nature, can alter a molecule's solubility, metabolic stability, and binding affinity compared to its phenyl-containing counterpart.[4] The addition of a methyl group at the 5-position further modulates lipophilicity and can provide a crucial anchor point within a receptor's binding pocket. Thiophene derivatives have demonstrated potent activity as inhibitors of both the serotonin transporter (SERT) and the norepinephrine transporter (NET), highlighting their utility in developing treatments for mood disorders.[5]
The 3-Amino-1-propanol Linker: A Versatile and Validated Core
The 3-amino-1-propanol fragment is a highly versatile building block in pharmaceutical development.[6] Its flexible three-carbon chain allows for optimal positioning of the terminal amine and hydroxyl groups to engage with key amino acid residues in a receptor's binding site. This linker is a core component of numerous bioactive molecules, including intermediates for the synthesis of the dual SERT/NET inhibitor, Duloxetine, which notably features a 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol core structure.[7][8] The protonatable amine is critical for forming salt bridges with acidic residues (e.g., aspartic acid), a canonical interaction for aminergic G-protein coupled receptors (GPCRs), while the hydroxyl group can serve as a hydrogen bond donor or acceptor.
Caption: Key pharmacophoric features and their predicted receptor interactions.
Part 2: Primary Target Predictions: Serotonin (5-HT) and Dopamine (D) Receptor Systems
The structural architecture of the 3-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol scaffold strongly suggests a high affinity for aminergic GPCRs, particularly serotonin and dopamine receptors.
Serotonin (5-HT) Receptors: A High-Probability Target Class
The serotonin system, with its 14 distinct receptor subtypes, is a cornerstone of neuropharmacology, regulating mood, cognition, and sleep.[9][10] Ligands targeting 5-HT receptors are crucial in the treatment of depression and anxiety.[3][11]
5-HT1A Receptors: As one of the most extensively studied 5-HT subtypes, the 5-HT1A receptor is a key target for anxiolytics and antidepressants.[1][11] Many high-affinity 5-HT1A ligands, such as arylpiperazines, share a common structural motif: an aromatic head connected by a flexible linker to a basic nitrogen atom. The 5-methylthiophene group can effectively mimic the aromatic head, while the aminopropanol linker provides the necessary flexibility and the basic amine for the critical ionic interaction with Asp116 in transmembrane helix 3 (TM3) of the 5-HT1A receptor.
5-HT2A/2C Receptors: These receptors are primary targets for atypical antipsychotics. While the pharmacophore for 5-HT2 ligands can be more diverse, constrained phenylethylamine analogs have provided insight into the required bioactive conformation, which the aminopropanol linker can readily adopt.[12]
5-HT7 Receptors: Implicated in circadian rhythm, learning, and mood, the 5-HT7 receptor is an emerging target for CNS disorders.[13] Medicinal chemistry programs have identified a wide range of structures that bind to this receptor, many of which feature an aromatic system and a distal basic amine.[13]
Table 1: Binding Affinities of Structurally Related Compounds to Serotonin Receptors
Dopamine (D) Receptors: A Plausible Secondary Target
Dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets for treating schizophrenia, Parkinson's disease, and substance abuse disorders.[2][14][15] There is significant structural overlap between serotonergic and dopaminergic ligands, often leading to multi-target receptor profiles.
D2 and D3 Receptors: The pharmacophore for D2/D3 ligands typically includes a protonatable amine that forms an ionic bond with a conserved aspartate residue in TM3, and an aromatic moiety that occupies a hydrophobic pocket.[15] The 3-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol scaffold possesses both of these essential features. The selectivity between D2 and D3 subtypes is often governed by interactions in a secondary binding pocket, which could be exploited by modifying the substitution pattern on the thiophene ring.[15]
Caption: A generalized synthetic scheme for the target scaffold.
Experimental Protocol: Radioligand Binding Assays
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a target receptor (e.g., human 5-HT1A).
Objective: To quantify the binding affinity of synthesized derivatives.
Materials:
Receptor Source: Cell membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).
Non-specific Ligand: 10 µM Serotonin (5-HT) to determine non-specific binding.
Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.
Test Compounds: Synthesized derivatives dissolved in DMSO (10 mM stock).
Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.
Compound Addition: Add 50 µL of test compound dilutions (ranging from 0.1 nM to 10 µM) in triplicate. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 10 µM 5-HT.
Radioligand Addition: Add 50 µL of [³H]8-OH-DPAT at a final concentration approximately equal to its Kd value (e.g., 1 nM).
Receptor Addition: Add 50 µL of the cell membrane preparation (e.g., 10-20 µg protein/well). The total assay volume is 200 µL.
Incubation: Incubate the plates at room temperature (or 37°C) for 60 minutes to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting non-specific counts from total counts.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Assay Setup: In a 96-well plate, combine assay buffer, GDP, [³⁵S]GTPγS (final concentration ~0.1 nM), and the cell membrane preparation.
Compound Addition:
Agonist Mode: Add test compounds at various concentrations to measure stimulation of [³⁵S]GTPγS binding.
Antagonist Mode: Add a fixed concentration of a known agonist (e.g., 5-HT) along with varying concentrations of the test compound to measure inhibition of agonist-stimulated binding.
Incubation: Incubate the plate at 30°C for 60 minutes.
Harvesting and Quantification: Terminate the reaction and quantify bound radioactivity as described in the binding assay protocol.
Data Analysis:
Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.
Antagonist Mode: Determine the IC₅₀ of the test compound against the agonist-stimulated response to calculate the antagonist constant (Kb).
Part 4: Structure-Activity Relationship (SAR) Insights and Future Directions
The initial screening will provide a foundation for rational lead optimization. The following table outlines hypothetical modifications and their predicted impact on affinity and selectivity.
Table 2: Hypothetical Structure-Activity Relationships for Lead Optimization
Modification Site
Structural Change
Predicted Impact on Affinity/Selectivity
Rationale
Thiophene Ring
Add electron-withdrawing groups (e.g., -Cl, -CF₃)
May increase affinity
Modifies electronic properties and can interact with specific subpockets.
Add bulky hydrophobic groups (e.g., -phenyl)
May increase affinity but decrease selectivity
Enhances hydrophobic interactions but may cause steric clashes in smaller pockets.
Amine
N-methylation vs. N-H
Variable
N-methylation often increases lipophilicity and may alter the pKa, affecting the strength of the ionic bond.
Convert to a cyclic amine (e.g., piperidine)
May increase rigidity and selectivity
Constrains the conformation, potentially favoring binding to one receptor subtype over another.
Propanol Linker
Introduce stereochemistry (R vs. S)
Likely to introduce stereoselectivity
Receptor binding pockets are chiral; one enantiomer will almost certainly have higher affinity. []
Alter linker length (2 or 4 carbons)
Likely to decrease affinity
The 3-carbon linker is a common optimal length for aminergic GPCRs.
Future Directions:
Computational Modeling: Utilize the initial binding data to build a validated docking model. This model can then be used to virtually screen new derivatives and prioritize synthetic efforts.
Selectivity Profiling: Screen high-affinity compounds against a broad panel of CNS receptors (e.g., adrenergic, histaminergic, muscarinic) to identify potential off-target effects and ensure a clean pharmacological profile.
In Vivo Evaluation: Advance lead compounds with high affinity, selectivity, and favorable functional activity into preclinical animal models of anxiety, depression, or psychosis to assess their therapeutic potential.
Conclusion
The 3-{[(5-methylthiophen-2-yl)methyl]amino}propan-1-ol scaffold is a highly promising starting point for the discovery of novel CNS-active agents. Its constituent fragments are well-validated in medicinal chemistry, and the combined structure contains all the necessary pharmacophoric elements for high-affinity binding to serotonin and dopamine receptors. The systematic research workflow detailed in this guide—from rational design and synthesis to rigorous in vitro characterization—provides a clear and efficient path for unlocking the therapeutic potential of this exciting class of molecules. The insights gained from these studies will not only advance the development of these specific derivatives but also contribute to a broader understanding of ligand-receptor interactions within the complex landscape of the central nervous system.
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Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC. (2007). PMC.
Derivatives as 5HT1A receptor ligands--past and present - PubMed. PubMed.
Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evalu
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. PMC.
Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. PMC.
Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PLOS. (2013). PLOS.
Synthesis, Docking Studies and Biological Evaluation of Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one Derivatives on 5-HT1A Serotonin Receptors - PMC. PMC.
Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed. (2019). PubMed.
(PDF) Derivatives as 5HT(1A) receptor ligands - Past and present - ResearchGate.
Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed. (2002). PubMed.
High-affinity and selective dopamine D3 receptor full agonists - PMC. PMC.
Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity - PMC. PMC.
3-Aminopropanol - Chem-Impex. Chem-Impex.
New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - MDPI. (2023). MDPI.
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2015).
Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024).
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (2025). MDPI.
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry. (2022). Arabian Journal of Chemistry.
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An In-depth Technical Guide to the Thermodynamic Stability of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, direc...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol, a molecule of interest as a known impurity and potential intermediate in the synthesis of antidepressant drugs like Duloxetine.[1][2] Lacking extensive public data on its stability profile, this document outlines a first-principles approach, combining theoretical analysis of its structural liabilities with a robust, multi-faceted experimental program. We will detail the causal reasoning behind experimental design, provide validated protocols for key analytical techniques, and present a clear pathway for data interpretation, consistent with the highest standards of scientific integrity and regulatory expectations.
Introduction: The Imperative of Stability
In pharmaceutical sciences, stability is not a passive characteristic but a critical quality attribute that must be rigorously defined and controlled. An unstable compound can lead to loss of potency, the formation of toxic degradation products, and altered bioavailability.[3] For 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol, understanding its intrinsic stability is paramount, whether it is being controlled as an impurity or developed as a starting material. This guide serves as a senior application scientist's perspective on designing and executing a comprehensive stability assessment program from the ground up.
Molecular Structure and Inherent Stability Liabilities
A predictive assessment of stability begins with a thorough analysis of the molecule's functional groups. The structure of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol presents three primary areas of potential chemical instability:
The 5-Methylthiophene Ring: The thiophene ring, while aromatic, is a known structural alert. Its sulfur-containing heterocyclic nature makes it susceptible to metabolic and chemical oxidation.[4] Cytochrome P450-dependent metabolism, for instance, can lead to the formation of highly reactive thiophene S-oxides and epoxides, which have been implicated in the toxicity of some thiophene-containing drugs.[5][6] This suggests a high potential for oxidative degradation.
The Secondary Amine: Secondary amines are susceptible to oxidation. Furthermore, they can react with nitrosating agents (e.g., volatile NOx species from nitrite salts used in some humidity chambers) to form N-nitrosamines, a class of potent carcinogens.[7][8] This necessitates careful control of experimental and storage conditions.
The Primary Alcohol: The propan-1-ol moiety is a potential site for oxidation, which would typically proceed to form an aldehyde and subsequently a carboxylic acid. While generally less reactive than the other functional groups, its stability under oxidative stress must be confirmed.
Based on this analysis, a hierarchy of potential degradation pathways can be hypothesized, with oxidation of the thiophene ring being the most probable route, followed by reactions involving the secondary amine.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary hypothesized degradation routes for the target molecule.
Caption: Hypothesized degradation pathways for the target molecule.
A Comprehensive Framework for Thermodynamic Stability Assessment
To fully characterize the stability of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol, a systematic, multi-tiered approach is required. This workflow ensures that both solid-state and solution-state stability are thoroughly investigated, culminating in a data package that is robust and scientifically sound.
Experimental and Analytical Workflow
The logical progression of experiments is designed to build a comprehensive stability profile, from basic physical properties to a detailed understanding of degradation under stress.
Caption: A systematic workflow for assessing thermodynamic stability.
Detailed Experimental Protocols
The trustworthiness of a stability study hinges on the quality and validation of its methods. The following protocols represent industry-standard practices for generating reliable stability data.
Objective: To determine the melting point, assess purity, and identify any polymorphic transitions or solid-state thermal events.[9][10]
Methodology:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the compound into a vented aluminum DSC pan. Crimp the pan to ensure good thermal contact. Prepare an empty, crimped pan to serve as the reference.
Thermal Program:
Equilibrate the system at 25°C.
Ramp the temperature from 25°C to a temperature sufficiently above the melting point (e.g., 250°C) at a rate of 10°C/min.
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus). Sharp melting endotherms are indicative of high purity.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To evaluate thermal stability and decomposition patterns by measuring mass loss as a function of temperature.[11][12]
Methodology:
Instrument Calibration: Calibrate the TGA instrument using certified weight standards and a material with a known decomposition profile (e.g., calcium oxalate).
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
Thermal Program:
Equilibrate the system at 25°C.
Ramp the temperature from 25°C to a high temperature (e.g., 600°C) at a controlled rate of 10°C/min.
Maintain a constant nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation.
Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of decomposition, which is a key indicator of thermal stability.[13]
Protocol 3: Forced Degradation (Stress Testing)
Objective: To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method, in accordance with ICH guideline Q1A(R2).[14][15] The goal is to achieve 5-20% degradation of the parent compound.[16]
Prerequisite: A validated, stability-indicating HPLC method capable of separating the parent peak from all potential degradation products is essential before initiating this study.[17]
Methodology:
Stock Solution Preparation: Prepare a stock solution of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and analyze.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw aliquots at time points and analyze.
Thermal Degradation (Solid State): Store a known quantity of the solid compound in a controlled temperature oven at an elevated temperature (e.g., 80°C). At specified time points, dissolve a portion of the solid and analyze.[15]
Photostability (Solid State & Solution): Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[3] Analyze the samples alongside a dark control stored under the same conditions.
Sample Analysis: Analyze all samples by the stability-indicating HPLC method. Quantify the parent compound and all degradation products. For significant degradants, use LC-MS/MS to obtain mass data for structural elucidation.
Data Interpretation and Reporting
Table 1: Summary of Forced Degradation Study Results
Stress Condition
Duration/Temp.
Assay of Parent Compound (%)
% Degradation
Number of Degradants
Major Degradant (Peak Area %)
0.1 M HCl
24 h @ 60°C
98.5
1.5
1
Not Applicable
0.1 M NaOH
24 h @ 60°C
97.2
2.8
2
1.9% (at RRT 0.85)
3% H₂O₂
8 h @ RT
85.1
14.9
4
9.7% (at RRT 1.15)
Thermal (Solid)
7 days @ 80°C
99.1
0.9
1
Not Applicable
Photostability
ICH Q1B
96.5
3.5
2
2.1% (at RRT 0.92)
RRT = Relative Retention Time
Interpretation:
DSC/TGA: The DSC thermogram will provide the melting point, a critical physical constant. The TGA curve will define the upper-temperature limit of the compound's stability before thermal decomposition begins.[18]
Forced Degradation: The summary table highlights the compound's vulnerabilities. In the hypothetical data above, the molecule shows significant susceptibility to oxidative degradation and minor sensitivity to photolytic and basic conditions, while being relatively stable to acid and heat. This aligns with the initial structural analysis pointing to the thiophene ring as a likely point of oxidative attack.[19]
Computational Assessment of Stability
Modern computational chemistry offers powerful tools to complement experimental findings. Density Functional Theory (DFT) can be employed to calculate the thermodynamic properties of the parent molecule and its potential degradation products.[20] These calculations can:
Predict the relative stability of different conformers.
Model the reaction energy barriers for hypothesized degradation pathways, helping to confirm the most likely routes of decomposition.[21]
Provide theoretical data that can aid in the interpretation of experimental results.[22]
Conclusion
The thermodynamic stability of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol cannot be assumed; it must be empirically determined through a rigorous and systematic scientific investigation. This guide provides a comprehensive roadmap for such an endeavor. By integrating a theoretical analysis of the molecule's structural liabilities with a robust experimental plan—encompassing thermal analysis (DSC, TGA) and comprehensive forced degradation studies—researchers can build a complete stability profile. This data-driven approach is fundamental to ensuring product quality, meeting regulatory requirements, and ultimately supporting the development of safe and effective medicines.
References
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]
Sinha, A. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]
ResolveMass Laboratories Inc. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
Shinde, V. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]
Oamen, F. E., et al. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. [Link]
Lab Manager. (2025, October 21). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]
International Council for Harmonisation. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. [Link]
Zhang, Y., et al. (2021). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]
Dalvie, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1314-1330. [Link]
Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave online. [Link]
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
Valiauga, S., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
AIP Publishing. (n.d.). Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]
Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]
MDPI. (2023, June 6). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]
ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. [Link]
Barry, R. H., et al. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116-118. [Link]
NIH. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]
eScholarship.org. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. [Link]
PNAS. (n.d.). A complete description of thermodynamic stabilities of molecular crystals. [Link]
ResearchGate. (n.d.). Thiophene and Thiophene Derivatives. [Link]
Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]
Royal Society of Chemistry. (2021, June 1). Thiophene Fused Indenocorannulenes: Synthesis, Variable Emission, and Exceptional Chiral Configurational Stability. [Link]
Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Semantic Scholar. [Link]
Schrödinger. (2021, November 18). Optimizing Protein Stability Using New Computational Design Approaches for Biologics. [Link]
Clinical Gate. (2015, February 8). Chemical stability in dosage forms. [Link]
American Journal of Biomedical Science and Research. (2019, October 30). Chemical Stability of Pharmaceutical Organic Compounds. [Link]
ResearchGate. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids. [Link]
Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]
Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]
PubMed. (2020, May 24). Novel propanolamine derivatives attached to 2-metoxifenol moiety: Synthesis, characterization, biological properties, and molecular docking studies. [Link]
ResearchGate. (2024, August 1). High-Performance Liquid Chromatography Assessment of Propofol Stability in Pharmaceuticals. [Link]
Application Note: Chemoselective Synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol via Reductive Amination
Executive Summary & Strategic Rationale The synthesis of secondary amines bearing both heterocyclic and aliphatic alcohol functionalities is a fundamental operation in fragment-based drug discovery and medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The synthesis of secondary amines bearing both heterocyclic and aliphatic alcohol functionalities is a fundamental operation in fragment-based drug discovery and medicinal chemistry. The target molecule, 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol , features a thiophene pharmacophore linked to a hydrophilic propanol chain.
To achieve high chemoselectivity and prevent over-alkylation (tertiary amine formation), this protocol utilizes a direct reductive amination strategy employing Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) . Unlike stronger hydrides (e.g., NaBH₄), STAB exhibits superior kinetic selectivity for imine/iminium intermediates over free aldehydes, ensuring the starting 5-methylthiophene-2-carbaldehyde is not prematurely reduced to its corresponding alcohol[1].
Figure 1: Reductive amination workflow from starting materials to the target secondary amine.
Reagent Stoichiometry & Quantitative Data
The following table summarizes the optimized stoichiometry designed for a 10.0 mmol scale. A slight stoichiometric excess of the primary amine (1.05 eq) is utilized to drive the equilibrium toward the imine intermediate, thereby minimizing the pool of free aldehyde available for undesired direct reduction[2].
Expertise & Causality: While STAB allows for "one-pot" direct reductive amination, pre-stirring the aldehyde and amine prior to the addition of the hydride source allows the transient hemiaminal/imine to form. This drastically reduces the formation of (5-methylthiophen-2-yl)methanol byproducts.
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) for 5 minutes.
Solvation: Add 5-Methylthiophene-2-carbaldehyde (1.26 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous Dichloromethane (DCM).
Nucleophilic Addition: Using a syringe, add 3-Aminopropan-1-ol (0.79 g, 10.5 mmol) dropwise over 2 minutes at room temperature (20–25 °C).
Equilibration: Stir the mixture under an inert atmosphere for 1.5 hours.
In-Process Quality Control (IPQC): A slight color change (often pale yellow) indicates imine formation.
Phase 2: Chemoselective Reduction
Expertise & Causality: STAB is added portion-wise at 0 °C to control the mild exotherm associated with hydride transfer. DCM is the preferred solvent because it solubilizes the intermediates effectively while maintaining the stability of STAB, which can degrade in protic solvents like methanol over extended periods[1].
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.
Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12–16 hours.
IPQC (TLC Monitoring): Pull a 50 µL aliquot, quench with 1 drop of sat. NaHCO₃, and extract with 100 µL EtOAc. Spot on a silica TLC plate (Eluent: 9:1 DCM:MeOH with 1% Et₃N). The target secondary amine will stain strongly with Ninhydrin (heat required), while the starting aldehyde (UV active) should be completely consumed.
Phase 3: Quenching & Acid-Base Purification
Expertise & Causality: The workup is designed as a self-validating purification system. By exploiting the basicity of the newly formed secondary amine, acid-base extraction cleanly separates the product from neutral organic impurities (unreacted aldehyde, reduced alcohol) and boron salts without the need for resource-intensive column chromatography.
Figure 2: Self-validating acid-base extraction logic for secondary amine purification.
Quenching: Cool the mixture to 0 °C and slowly add 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.
Initial Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers.
Acidic Partitioning: Extract the combined DCM layers with 1.0 M HCl (3 × 15 mL). The target amine protonates and moves to the aqueous layer. Discard the DCM layer (contains neutral impurities).
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2.0 M NaOH until the pH reaches ~10–11 (verify with pH paper). The aqueous layer will become cloudy as the free-base amine precipitates/oils out.
Final Extraction: Extract the basic aqueous phase with fresh DCM (3 × 20 mL).
Isolation: Wash the combined DCM extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure target compound as a viscous oil.
Expected Analytical Characterization
To ensure trust and reproducibility, verify the synthesized material against the following expected spectral parameters:
¹H NMR (400 MHz, CDCl₃):δ
6.65 (d, J = 3.4 Hz, 1H, thiophene-H), 6.55 (dq, J = 3.4, 1.1 Hz, 1H, thiophene-H), 3.90 (s, 2H, Ar-CH₂-N), 3.78 (t, J = 5.4 Hz, 2H, CH₂-OH), 2.85 (t, J = 5.8 Hz, 2H, N-CH₂), 2.42 (s, 3H, Ar-CH₃), 1.70 (quintet, J = 5.6 Hz, 2H, C-CH₂-C). (Note: NH and OH protons typically appear as a broad singlet between 2.0–3.0 ppm depending on sample concentration and solvent dryness).
Mass Spectrometry (ESI-MS): [M+H]⁺ calculated for C₉H₁₆NOS⁺: 186.09; Found: 186.10.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
Widenhoefer, R. A., et al. (Supporting Information). General Procedure for Reductive Amination of Benzaldehyde Derivatives with Amino Alcohols. University of Amsterdam / UvA-DARE.[Link] (General protocols referencing the chemoselective coupling of 3-aminopropan-1-ol).
Application Note: High-Yield Reductive Amination for the Synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Introduction and Strategic Rationale The synthesis of secondary amines containing heterocyclic pharmacophores is a cornerstone of modern drug development. The target molecule, 3-{[(5-Methylthiophen-2-yl)methyl]amino}prop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
The synthesis of secondary amines containing heterocyclic pharmacophores is a cornerstone of modern drug development. The target molecule, 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS: 90765-35-8)[1], is a versatile building block comprising a thiophene ring and a hydrophilic amino-alcohol chain.
While direct alkylation of 3-aminopropan-1-ol with a thiophene alkyl halide might seem straightforward, this approach is notoriously difficult to control and frequently results in over-alkylation, yielding unwanted tertiary amines[2]. To circumvent this, reductive amination is the premier synthetic strategy. By condensing 5-methylthiophene-2-carbaldehyde with 3-aminopropan-1-ol to form an imine intermediate, followed by in situ or stepwise reduction, researchers can selectively isolate the secondary amine[2][3].
The Catalyst Poisoning Challenge
A critical consideration in this specific synthesis is the presence of the thiophene ring. Traditional catalytic hydrogenation (e.g., using H₂ with Pd/C or PtO₂) is highly efficient for standard reductive aminations. However, the sulfur atom in the thiophene moiety acts as a potent Lewis base that strongly coordinates to the active sites of transition metal catalysts, leading to rapid catalyst poisoning[4][5]. Consequently, hydride-based reducing agents are strictly required for this transformation.
Reaction Pathway & Reagent Selection
The reaction proceeds via a two-stage mechanism:
Condensation: Nucleophilic attack of the primary amine on the aldehyde, followed by dehydration to form an imine (Schiff base)[3][6].
Reduction: Hydride transfer to the imine carbon to yield the secondary amine[2].
Reaction pathway for the direct reductive amination to form the target secondary amine.
Why Sodium Triacetoxyborohydride (STAB)?
Historically, the Borch reaction utilizing Sodium Cyanoborohydride (NaBH₃CN) was the gold standard for this transformation due to its stability in mildly acidic conditions (pH ~5) and its inability to reduce aldehydes[6][7]. However, NaBH₃CN generates highly toxic hydrogen cyanide gas upon aqueous workup and leaves cyanide residues in the waste stream[2][3].
In 1996, Abdel-Magid et al. established Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) as a superior, milder, and non-toxic alternative[8][9]. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making STAB highly selective for imines and iminium ions over the starting aldehyde[10]. STAB operates efficiently in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature, making it the optimal choice for synthesizing 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol[9].
Comparative Analysis of Reducing Agents
To guide experimental design, the following table summarizes the performance metrics of various reducing agents specifically for thiophene-containing amino-alcohol syntheses.
Reducing Agent
Reaction Type
Selectivity (Imine vs. Aldehyde)
Toxicity / Hazard Profile
Catalyst Poisoning Risk
Expected Yield
NaBH(OAc)₃ (STAB)
Direct
High
Low (Standard handling)
None
>85%
NaBH₃CN
Direct
High
High (Cyanide generation)
None
80-85%
NaBH₄
Indirect (2-Step)
Low (Reduces aldehyde rapidly)
Low (Standard handling)
None
>80% (If stepwise)
H₂ / Pd-C
Direct
High
Low (Flammable gas)
High (Sulfur poisoning)
<20%
Experimental Protocols
Protocol A: Direct Reductive Amination using NaBH(OAc)₃ (Recommended)
This self-validating protocol is designed for maximum yield and operational safety, leveraging the selectivity of STAB[9][10].
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF): 0.2 M relative to aldehyde
Step-by-Step Methodology:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-methylthiophene-2-carbaldehyde and 3-aminopropan-1-ol.
Solvent Addition: Dissolve the reactants in anhydrous DCE.
Pre-condensation (Causality Check): Stir the mixture at room temperature (20-25 °C) for 1-2 hours under an inert nitrogen atmosphere. Rationale: While STAB allows for direct amination, allowing the imine to partially pre-form minimizes the risk of the primary amine undergoing dialkylation.
Reduction: Add NaBH(OAc)₃ portion-wise over 15 minutes. The reaction is mildly exothermic; portion-wise addition prevents localized heating.
Monitoring: Stir the suspension at room temperature for 4-12 hours. Monitor reaction progress via LC-MS or TLC (eluent: DCM/MeOH 9:1 with 1% Et₃N). The aldehyde spot should completely disappear.
Quenching: Carefully add saturated aqueous NaHCO₃ (equal volume to the reaction solvent) and stir vigorously for 30 minutes. Rationale: The basic quench neutralizes the acetic acid byproduct (released from STAB) and safely hydrolyzes any unreacted hydride, preventing post-extraction degradation.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude oil via silica gel flash chromatography. Crucial Note: Because the product is a secondary amine, use a basic modifier (e.g., 1-2% Triethylamine or aqueous NH₄OH) in the DCM/MeOH mobile phase to prevent severe peak tailing and irreversible binding to the acidic silica.
Protocol B: Indirect (Two-Step) Reductive Amination using NaBH₄
For larger scale-ups where STAB might be cost-prohibitive, a stepwise approach using inexpensive Sodium Borohydride (NaBH₄) is highly effective, provided the imine is fully formed before reduction[2].
Step-by-Step Methodology:
Imine Formation: Dissolve 5-methylthiophene-2-carbaldehyde (1.0 eq) and 3-aminopropan-1-ol (1.0 eq) in anhydrous Methanol (0.2 M). Add anhydrous MgSO₄ (2.0 eq) as a desiccant.
Stirring: Stir at room temperature for 4-6 hours. Rationale: Methanol facilitates rapid imine formation, while MgSO₄ drives the equilibrium forward by sequestering the water byproduct.
Filtration: Filter out the MgSO₄ and return the methanolic imine solution to the flask.
Reduction: Cool the flask to 0 °C using an ice bath. Slowly add NaBH₄ (1.2 eq) portion-wise. Rationale: NaBH₄ is a highly reactive, non-selective reducing agent. Cooling controls the vigorous exothermic release of hydrogen gas and prevents unwanted side reactions.
Completion: Remove the ice bath and stir for 1 hour at room temperature.
Workup: Quench with 1M NaOH to break down boron complexes. Extract with Ethyl Acetate, dry over Na₂SO₄, and purify as described in Protocol A.
Master Organic Chemistry. Reductive Amination, and How It Works.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
Application Note: 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol in Medicinal Chemistry and Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the strategic selecti...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS: 90765-35-8) is a highly versatile, bifunctional pharmacophore that bridges the gap between central nervous system (CNS) therapeutics and immunological kinase inhibitors.
As a Senior Application Scientist, I approach this molecule not just as a chemical reagent, but as a carefully engineered scaffold. The structural logic of this compound relies on two key features:
Thiophene Bioisosterism & Metabolic Shielding: The thiophene ring serves as an excellent bioisostere for phenyl rings, enhancing lipophilicity and blood-brain barrier (BBB) penetration[1]. Furthermore, the thiophene ring is naturally susceptible to oxidative metabolism by Cytochrome P450 enzymes at the C2 and C5 positions. By occupying the C5 position with a methyl group, we effectively block this metabolic liability, significantly increasing the biological half-life of downstream drug candidates [1].
Orthogonal Bifunctionality: The molecule features a secondary amine and a primary alcohol separated by a propyl chain. The differential nucleophilicity between the amine and the hydroxyl group allows for highly selective N-functionalization (alkylation/acylation) without the need for cumbersome protecting group chemistry, streamlining the synthesis of complex libraries [2].
Physicochemical Profiling
Understanding the baseline properties of the starting material is critical for predicting its behavior in organic and aqueous media.
Table 1: Physicochemical Properties & Identifiers
Property
Value
Rationale / Implication
CAS Number
90765-35-8
Standard registry for procurement and compliance [4].
Molecular Formula
C9H15NOS
Defines the exact mass for mass spectrometry tracking.
Molecular Weight
185.29 g/mol
Low molecular weight allows for significant downstream elaboration while staying within Lipinski's Rule of 5.
Monoisotopic Mass
185.087 Da
Target [M+H]+ for LC-MS monitoring is m/z 186.1 .
SMILES
CC1=CC=C(CNCCCO)S1
Useful for in silico docking and cheminformatics.
Key Functional Groups
Secondary Amine, Primary Alcohol, Thiophene
Enables divergent synthesis via N-alkylation, amide coupling, or O-etherification.
Synthetic Divergence: Pathway Visualization
The true value of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol lies in its ability to be diverted into entirely different therapeutic classes depending on the functionalization of the amine and alcohol groups.
Synthetic divergence of the title compound into CNS and immunological drug candidates.
Application Workflows & Self-Validating Protocols
Workflow A: Synthesis of Gamma-Amino Ether Neurotransmitter Reuptake Inhibitors (CNS)
Context: Gamma-amino alcohols and their ether derivatives are privileged scaffolds for inhibiting the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) [2]. The propanol chain mimics the spatial arrangement required for binding within the central site of these transporters.
Protocol: Selective N-Alkylation
Objective: Alkylate the secondary amine while leaving the primary alcohol intact for subsequent etherification.
Causality: We utilize anhydrous Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN). The mild basicity of K₂CO₃ is sufficient to deprotonate the intermediate ammonium species during alkylation but is entirely incapable of deprotonating the primary alcohol (pKa ~15.5), ensuring absolute chemoselectivity.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (1.0 eq, 1.0 mmol) in anhydrous MeCN (10 mL).
Base Addition: Add K₂CO₃ (2.5 eq, 2.5 mmol). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.
Electrophile Addition: Dropwise add the desired alkyl/aryl halide (1.1 eq, 1.1 mmol) via syringe.
Heating: Attach a reflux condenser and heat the reaction to 65°C under a nitrogen atmosphere for 12 hours.
Self-Validation & QC:
LC-MS Check: Sample 10 µL of the reaction mixture, dilute in MeOH, and inject. The reaction is complete when the starting material peak (m/z 186.1 [M+H]+) is <5% relative to the product peak.
NMR Confirmation: Upon workup, verify chemoselectivity via ¹H NMR. The retention of a broad singlet at ~2.5 ppm (OH) and a triplet at ~3.6 ppm (-CH₂OH) confirms that O-alkylation did not occur.
Workflow B: Synthesis of Fused Heteroaromatic Pyrrolidinones (Immunology)
Context: The title compound is heavily utilized in the synthesis of fused heteroaromatic pyrrolidinones, which act as potent Spleen Tyrosine Kinase (SYK) inhibitors for the treatment of rheumatoid arthritis and autoimmune diseases [3].
Protocol: High-Efficiency Amide Coupling
Objective: Couple the secondary amine with a sterically hindered heteroaromatic carboxylic acid.
Causality: Secondary amines are notoriously sluggish in amide couplings due to steric hindrance. We utilize HATU as the coupling agent because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU exhibits a neighboring group effect (via the pyridine nitrogen), dramatically accelerating the acylation of hindered secondary amines compared to traditional EDC/HOBt systems.
Activation: In a dry vial, dissolve the heteroaromatic carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3 mL).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes. The solution will turn yellow, indicating the formation of the active OBt ester.
Amine Addition: Add 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (1.1 eq, 0.55 mmol) dissolved in 1 mL DMF.
Reaction: Stir at room temperature for 2-4 hours.
Self-Validation & QC:
TLC Monitoring: Use 5% MeOH in DCM. The highly polar secondary amine starting material (low Rf) will disappear, replaced by a higher Rf amide spot.
Workup: Quench with saturated NaHCO₃ to hydrolyze unreacted active ester. Extract with EtOAc. Wash the organic layer with 5% LiCl (aq) three times to completely remove DMF, ensuring a clean crude NMR.
Quantitative Data Presentation
Table 2: Comparative Reaction Conditions and Expected Outcomes
Reaction Type
Reagents / Conditions
Chemoselectivity
Expected Yield
Primary QC Method
N-Alkylation
R-Br, K₂CO₃, MeCN, 65°C
>95% N-alkylation
75 - 85%
LC-MS (m/z shift)
Amide Coupling
R-COOH, HATU, DIPEA, DMF, RT
100% N-acylation
80 - 92%
TLC (Rf shift)
O-Etherification
R-Br, NaH, THF, 0°C to RT
Requires N-protection first
60 - 70%
¹H NMR (Loss of OH peak)
Reductive Amination
R-CHO, NaBH(OAc)₃, DCE, RT
>98% N-alkylation
85 - 95%
LC-MS
Application
catalytic pathways for synthesizing 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Application Note: Advanced Catalytic Pathways for the Synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol Introduction & Strategic Rationale The synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Catalytic Pathways for the Synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Introduction & Strategic Rationale
The synthesis of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol involves constructing a secondary amine that bridges a 5-methylthiophene ring and a propanol chain. This specific structural motif is highly valued in medicinal chemistry, frequently serving as a critical building block in the development of chemical probes and targeted therapeutic agents[1].
The most efficient, atom-economical method to construct this molecule is the catalytic reductive amination of 5-methylthiophene-2-carbaldehyde with 3-aminopropan-1-ol[2]. However, this substrate presents a notorious synthetic challenge: the thiophene sulfur atom strongly coordinates to and poisons traditional noble metal hydrogenation catalysts (e.g., Palladium or Platinum on carbon)[3]. To circumvent catalyst deactivation and prevent over-alkylation, this guide details two field-proven, sulfur-tolerant catalytic pathways designed to maximize chemoselectivity and yield.
Mechanistic Causality & Pathway Design
Reductive amination is a tandem, self-driving process. The causality of the reaction relies on manipulating equilibrium:
Condensation : The nucleophilic nitrogen of 3-aminopropan-1-ol attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate.
Dehydration : The hemiaminal loses water to form a transient imine (Schiff base). Water removal or scavenging is critical to drive this equilibrium forward.
Catalytic Reduction : The imine is selectively reduced over the unreacted aldehyde to yield the final secondary amine[4].
Figure 1: Mechanistic sequence for the catalytic reductive amination of the target secondary amine.
To achieve this reduction without sulfur poisoning, we employ two distinct strategies:
Pathway A (Transition-Metal Catalysis) : Utilizes earth-abundant metals like Manganese (Mn) pincer complexes. These base metals exhibit high chemoselectivity, utilize clean H₂ gas, and are highly resistant to sulfur coordination[3][5].
Pathway B (Lewis Acid/Green Catalysis) : Utilizes Titanium(IV) isopropoxide (Ti(OiPr)₄) or green organic catalysts (e.g., thiamine hydrochloride) to activate the carbonyl and stabilize the imine[6]. This is followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild hydride donor that selectively targets the protonated imine[4].
Quantitative Data: Pathway Comparison
When selecting a protocol, researchers must weigh scalability against operational simplicity. The table below summarizes the quantitative and operational metrics for both pathways.
Parameter
Pathway A: Mn-Catalyzed Hydrogenation
Pathway B: Ti(OiPr)₄ / NaBH(OAc)₃ Mediated
Reducing Agent
H₂ Gas (30 bar)
NaBH(OAc)₃ (1.5 eq)
Catalyst / Activator
Mn-Pincer Complex (2 mol%)
Ti(OiPr)₄ (1.2 eq, Lewis Acid)
Sulfur Tolerance
High (Resists thiophene poisoning)
High (Non-metal reduction)
Atom Economy
Excellent (Water is the only byproduct)
Moderate (Generates acetate/borate salts)
Ideal Application
Process chemistry (>100g scale)
Discovery chemistry (<10g scale)
Reaction Time
16 hours (80°C)
18 hours (Room Temperature)
Experimental Protocols: Self-Validating Workflows
Figure 2: Step-by-step experimental workflow for the catalytic reductive amination process.
Causality Focus: A slight excess of the amine (1.05 eq) is utilized to drive the equilibrium entirely toward the imine, suppressing the formation of tertiary amine byproducts. H₂ gas ensures zero stoichiometric chemical waste[5].
Preparation : In a pressure-rated stainless-steel autoclave, dissolve 5-methylthiophene-2-carbaldehyde (10.0 mmol, 1.0 eq) and 3-aminopropan-1-ol (10.5 mmol, 1.05 eq) in anhydrous toluene (20 mL).
Catalyst Addition : Add the Manganese pincer catalyst (2 mol%) and potassium tert-butoxide (t-BuOK, 5 mol%) to activate the pre-catalyst.
Pressurization : Purge the vessel with Argon three times, then pressurize with H₂ gas to 30 bar.
Self-Validation: A stable pressure reading over 10 minutes confirms system integrity and absence of leaks.
Reaction : Heat the mixture to 80°C for 16 hours.
Self-Validation: Hydrogen consumption will cause a steady pressure drop; the reaction is complete when the internal pressure stabilizes.
Workup : Cool to room temperature and safely vent the H₂ gas. Filter the mixture through a short pad of Celite to remove catalyst particulates. Concentrate the filtrate under reduced pressure.
Purification : Purify via flash column chromatography (DCM/MeOH 95:5 with 1% Et₃N).
Protocol B: Lewis Acid-Mediated Borohydride Reduction
Causality Focus: Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid, driving imine formation to >95% completion before the reducing agent is introduced. This temporal separation prevents the premature reduction of the aldehyde to 5-methylthiophen-2-ylmethanol[4].
Imine Formation : In an oven-dried round-bottom flask under N₂, dissolve 5-methylthiophene-2-carbaldehyde (10.0 mmol, 1.0 eq) and 3-aminopropan-1-ol (10.5 mmol, 1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
Catalytic Activation : Add Ti(OiPr)₄ (12.0 mmol, 1.2 eq) dropwise. Stir at room temperature for 6 hours.
Self-Validation: Take a 0.1 mL aliquot, dilute in CDCl₃, and perform a quick ¹H NMR. The disappearance of the aldehyde proton signal (~9.8 ppm) and the emergence of the imine proton signal (~8.3 ppm) validates the completion of the condensation phase.
Reduction Phase : Cool the flask to 0°C. Add NaBH(OAc)₃ (15.0 mmol, 1.5 eq) in portions over 15 minutes to control the exothermic reaction. Stir for an additional 12 hours at room temperature.
Quenching : Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL).
Self-Validation: Effervescence (CO₂ gas) will occur as unreacted hydride and acetic acid are neutralized. The quench is complete when gas evolution ceases entirely.
Extraction : Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification : Purify via silica gel chromatography.
Self-Validation: The isolated product will stain positive with ninhydrin (yielding a distinct spot indicative of a secondary amine) and will be strongly UV active at 254 nm due to the conjugated thiophene ring.
References
Optimized Chemical Probes for REV-ERBα
Source: PMC (National Institutes of Health)
URL:[Link][1]
Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant
Source: Royal Society of Chemistry (RSC)
URL:[Link][5]
Reductive amination
Source: Wikipedia
URL:[Link][2]
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition
Source: ResearchGate
URL:[Link][6]
Technical Support Center: Optimizing Solvent Conditions for 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol Extraction
Welcome to the technical support center for the extraction of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the extraction of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the liquid-liquid extraction of this compound. Our goal is to equip you with the scientific principles and practical steps to optimize your extraction protocols, ensuring high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol to consider for extraction?
A1: While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structure and from closely related compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
Amino Alcohol Structure: The presence of a secondary amine and a primary alcohol group makes the molecule capable of hydrogen bonding and gives it a degree of polarity. The amino group also means its charge state is pH-dependent.
Lipophilicity: The thiophene ring and the alkyl chain contribute to its lipophilic character. A predicted XLogP3 value of around 0.7 for a similar compound suggests it has a reasonable affinity for organic solvents, especially when uncharged.[1]
Basicity: The secondary amine is basic. To effectively extract it into an organic solvent, the aqueous phase should be made basic to deprotonate the amine, rendering it neutral and more lipophilic.
Q2: What is a good starting point for solvent selection for the extraction?
A2: A good starting point is a water-immiscible organic solvent with moderate polarity that can effectively solvate the molecule without being overly miscible with water. Based on the "like dissolves like" principle, solvents such as ethyl acetate , dichloromethane (DCM) , or a mixture of a less polar solvent with a more polar one (e.g., toluene/butanol) are often effective for amino alcohols. The choice will also depend on downstream applications, toxicity, and environmental considerations.[2]
Q3: Why is pH control of the aqueous phase so critical for the extraction of this compound?
A3: The pH of the aqueous phase directly controls the ionization state of the secondary amine in 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol.
In acidic to neutral conditions (low to neutral pH): The amine group will be protonated (R₂NH₂⁺), making the molecule a cation. This charge significantly increases its solubility in the aqueous phase and drastically reduces its partitioning into the organic solvent.
In basic conditions (high pH): The amine group will be in its neutral, deprotonated form (R₂NH). This uncharged form is significantly more lipophilic and will preferentially partition into the organic solvent.[3][4]
Therefore, to maximize extraction efficiency into an organic solvent, the pH of the aqueous phase should be adjusted to be basic, typically 1-2 pH units above the pKa of the secondary amine.
Q4: I am observing very low extraction yields. What is the most likely cause?
A4: Low extraction yield is most commonly due to one or a combination of the following:
Incorrect pH: The aqueous phase may not be sufficiently basic to deprotonate the amine, leaving the compound in its water-soluble, charged form.
Inappropriate Solvent Choice: The selected organic solvent may not have the optimal polarity to effectively solvate the compound.
Insufficient Mixing: Inadequate agitation of the two phases can lead to poor mass transfer of the compound from the aqueous to the organic layer.
Emulsion Formation: A stable emulsion can trap the compound at the interface, preventing its complete transfer into the organic phase.
Troubleshooting Guide
Problem: Low Extraction Yield
A systematic approach is crucial to diagnosing and resolving low extraction yields.
Troubleshooting Steps:
Verify and Optimize Aqueous Phase pH:
Action: Before extraction, ensure the pH of the aqueous solution containing your compound is basic. Use a pH meter for accurate measurement.
Protocol: Add a suitable base (e.g., 1M NaOH, K₂CO₃) dropwise while monitoring the pH. Aim for a pH of 10-12 to ensure complete deprotonation of the secondary amine.
Causality: As explained in the FAQs, a basic pH is essential to neutralize the amine, making it more soluble in the organic phase.
Re-evaluate Solvent Selection:
Action: If the yield is still low after pH optimization, consider screening a panel of solvents with varying polarities.
Protocol: Perform small-scale extractions with solvents like ethyl acetate, dichloromethane, methyl isobutyl ketone (MIBK), and a 4:1 mixture of toluene:isopropanol. Analyze the organic and aqueous layers (e.g., by TLC, HPLC) to determine the distribution coefficient.
Data-Driven Decision: The table below summarizes the properties of common solvents.
Action: Instead of a single extraction with a large volume of solvent, perform multiple extractions with smaller volumes.
Protocol: For a 100 mL aqueous solution, instead of one extraction with 100 mL of organic solvent, perform three extractions with 33 mL of solvent each time.
Causality: It is mathematically more efficient to perform multiple extractions to maximize the recovery of the solute.
Problem: Persistent Emulsion Formation
Emulsions are a common issue when extracting amine-containing compounds, as they can act as surfactants.
Troubleshooting Steps:
Mechanical Disruption:
Action: If a stable emulsion forms, several physical methods can be employed to break it.
Protocols:
Time: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. This is often the most effective method.
Chemical Disruption:
Action: Altering the properties of the aqueous phase can destabilize the emulsion.
Protocols:
"Salting Out": Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently mix. This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.
pH Adjustment: Sometimes, a slight change in pH can disrupt the emulsion.
Solvent Addition: Adding a small amount of a different solvent (e.g., methanol to the aqueous phase or a less polar solvent to the organic phase) can sometimes break the emulsion.
Experimental Workflow & Visualizations
Optimized Liquid-Liquid Extraction Workflow
The following diagram illustrates a robust workflow for the extraction of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol.
Caption: pH-dependent partitioning of the amino alcohol.
References
Solvent extraction of thiophene from n-alkanes (C7, C12, and C16) using the ionic liquid [C8mim][BF4] . ResearchGate. Available at: [Link]
Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts . RSC Publishing. Available at: [Link]
Separation of Thiophene from Aliphatic Hydrocarbons Using Tetrahexylammonium-Based Deep Eutectic Solvents as Extracting Agents . ACS Publications. Available at: [Link]
Liquid–Liquid Equilibrium Data and Mechanism for Separating Thiophene from Heptane Using Mixed Solvents . ACS Publications. Available at: [Link]
Liquid–liquid extraction . Wikipedia. Available at: [Link]
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes . PMC. Available at: [Link]
Is it possible to extract amino acids from water using extraction? . ResearchGate. Available at: [Link]
Extraction of amino acid from aqueous mixtures. Google Patents.
Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method . Tiei liquid/liquid mixing and separation. Available at: [Link]
A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Google Patents.
Process Optimization, Amino Acid Composition, and Antioxidant Activities of Protein and Polypeptide Extracted from Waste Beer Yeast . MDPI. Available at: [Link]
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol . ResearchGate. Available at: [Link]
Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol. Google Patents.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol . PubChem. Available at: [Link]
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol . Semantic Scholar. Available at: [Link]
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins . ResearchGate. Available at: [Link]
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins . PMC. Available at: [Link]
Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina . MDPI. Available at: [Link]
(PDF) Process Optimization, Amino Acid Composition, and Antioxidant Activities of Protein and Polypeptide Extracted from Waste Beer Yeast . ResearchGate. Available at: [Link]
Technical Support Center: Stability and Storage of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
Welcome to the Technical Support Center for handling 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol . This compound presents unique storage challenges due to its dual susceptibility to oxidation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol . This compound presents unique storage challenges due to its dual susceptibility to oxidation. It contains an electron-rich 5-methylthiophene ring and a reactive secondary amine, both of which can rapidly degrade under improper storage conditions.
This guide is designed for drug development professionals and synthetic chemists to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols.
Mechanistic Overview of Degradation Pathways
Before troubleshooting, it is critical to understand how and why this molecule degrades. The following diagram maps the environmental triggers to their specific degradation pathways.
Degradation pathways of the compound and targeted storage interventions to prevent oxidation.
Quantitative Mass Shift and Stability Matrix
When analyzing your stored batches via LC-MS, use the following table to correlate observed mass shifts with specific degradation mechanisms and identify the failure point in your storage protocol.
Degradation Pathway
Target Moiety
Initiator
LC-MS Mass Shift (ΔDa)
Primary Preventive Action
N-Oxidation
Secondary Amine
Hydroperoxides / O₂
+16 (Hydroxylamine)
Degassed solvents, Argon purge
Deep N-Oxidation
Secondary Amine
Prolonged O₂ / Heat
+30 (Nitrone)
Strict -20°C storage
S-Oxidation
Thiophene Ring
Singlet O₂ / ROS
+16 (Sulfoxide)
Amber vials (light block)
Deep S-Oxidation
Thiophene Ring
Strong Oxidants
+32 (Sulfone)
Antioxidant additives (e.g., BHT)
Autoxidation
Thenylic Carbon
Free Radicals
+32 (Hydroperoxide)
Avoid ethereal solvents
Troubleshooting & FAQs
Q: My batch of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol has turned yellow/brown during storage. What is happening?A: Discoloration is a classic macroscopic indicator of oxidative degradation. The secondary amine undergoes autoxidation to form a hydroxylamine, which is subsequently oxidized to a nitrone[1]. Nitrones often exhibit extended conjugation or form colored polymeric byproducts. Simultaneously, the thiophene ring can oxidize to sulfoxides[2]. If discoloration occurs, the batch should be considered compromised for sensitive biological assays.
Q: Why is the 5-methyl group on the thiophene ring a specific liability for storage?A: While unsubstituted thiophenes are relatively stable, the 5-methyl group donates electron density into the aromatic system via hyperconjugation. This raises the Highest Occupied Molecular Orbital (HOMO) of the thiophene ring, making the sulfur atom significantly more nucleophilic. Consequently, it becomes highly susceptible to electrophilic attack by atmospheric oxygen or reactive oxygen species (ROS), accelerating S-oxidation to sulfoxides compared to an unsubstituted analog[3].
Q: I stored my compound in diethyl ether at 4°C, but it degraded rapidly. Why?A: Ethereal solvents (like diethyl ether or THF) rapidly form trace hydroperoxides upon exposure to air and light. These hydroperoxides act as potent electrophiles that readily transfer oxygen to the nucleophilic secondary amine of your compound, forming a hydroxylamine intermediate[4]. For long-term storage in solution, always use strictly degassed, peroxide-free solvents (e.g., anhydrous DCM or acetonitrile) stored over molecular sieves.
Q: My LC-MS shows a +16 Da peak. How can I tell if it's an N-oxide or an S-oxide?A: Both N-oxidation (hydroxylamine) and S-oxidation (sulfoxide) yield a +16 Da mass shift[2]. To differentiate them, analyze the MS/MS fragmentation pattern. S-oxides typically show a characteristic neutral loss of SO (48 Da) or an OH radical if a sulfenic acid intermediate forms. Conversely, hydroxylamines often show a loss of oxygen (16 Da) or water (18 Da) depending on the adjacent protons[1].
Experimental Protocol: Anaerobic Aliquoting and Self-Validating Storage
To prevent the causality chain of oxidation (Oxygen + Light → Peroxides/Singlet O₂ → N/S-Oxidation), you must implement a strict, self-validating storage workflow.
Objective: Isolate the compound from oxidative triggers while establishing a quality control (QC) feedback loop that does not compromise the main stock.
Phase 1: Solvent Preparation (If storing as a stock solution)
Select a peroxide-free, non-ethereal solvent (e.g., HPLC-grade Acetonitrile or DMSO).
Perform three cycles of Freeze-Pump-Thaw degassing to remove dissolved oxygen.
Transfer the degassed solvent to a Schlenk flask filled with ultra-high purity (UHP) Argon.
Phase 2: Aliquoting under Inert Atmosphere
Transfer the bulk powder of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol into a glove box, or utilize a Schlenk line with a positive stream of Argon.
Dissolve the compound in the degassed solvent to the desired stock concentration (e.g., 10 mM).
Dispense the solution into pre-dried, amber glass HPLC vials . Mechanistic Note: Amber glass is critical to block UV light, which catalyzes the formation of singlet oxygen and subsequent S-oxidation of the thiophene ring[3].
Phase 3: Sealing and Self-Validation (The QC Loop)
Purge the headspace of each vial with a gentle stream of Argon for 10 seconds. Immediately cap with PTFE-lined septa.
Self-Validating QC Step: Designate 5% of the prepared vials strictly as "QC Aliquots." Do not use these for your primary experiments. Instead, pull one QC vial every 3 months and analyze it via LC-MS.
Validation Logic: If the +16 Da peak (sulfoxide/hydroxylamine) in the QC vial remains below your purity threshold (e.g., <1%), the integrity of the entire batch is empirically validated. This prevents the primary working aliquots from being subjected to destructive freeze-thaw cycles or accidental air exposure during periodic testing.
Store all vials at -20°C (or -80°C for >12 months storage).
References
*[3] Title: Technical Support Center: Stability of Thiophene-Containing Compounds
Source: BenchChem
URL:3
*[2] Title: Long-term storage and stability issues with 3-Acetylthiophene
Source: BenchChem
URL:2
*[4] Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions
Source: MDPI
URL:4
*[1] Title: Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2
Source: PMC (PubMed Central)
URL:1
Technical Support Center: Optimization of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol Synthesis
Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for synthesizing 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol via reductive amination.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides authoritative, field-proven strategies for synthesizing 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol via reductive amination. Designed for drug development professionals and synthetic chemists, this document addresses the mechanistic causality of common byproducts—specifically over-alkylation and direct aldehyde reduction—and provides a self-validating protocol to ensure high-purity secondary amine yields.
Part 1: Core Principles & FAQ (Mechanistic Causality)
Q1: Why is my reaction yielding significant amounts of (5-methylthiophen-2-yl)methanol instead of the desired secondary amine?A1: This occurs due to the premature, direct reduction of 5-methylthiophene-2-carboxaldehyde. If you are using strong, unselective reducing agents like sodium borohydride (NaBH₄), the hydride transfer to the carbonyl oxygen outpaces the condensation reaction with 3-aminopropan-1-ol.
Causality & Solution: Switch to sodium triacetoxyborohydride (STAB). The boron-hydrogen bond in STAB is stabilized by the steric and electron-withdrawing effects of its three acetoxy groups, making it a significantly milder reducing agent[]. STAB selectively reduces protonated imines (iminium ions) at a much faster rate than it reduces aldehydes, virtually eliminating the alcohol byproduct[2].
Q2: My LC-MS shows a mass corresponding to the tertiary amine. How do I prevent this over-alkylation?A2: Over-alkylation is a classic "runaway train" effect in amine synthesis. The newly formed secondary amine (3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol) is more nucleophilic than the primary amine starting material[3]. It competes for the remaining aldehyde, forming a new iminium ion that is subsequently reduced to the tertiary amine.
Causality & Solution: While reductive amination is inherently more selective for mono-alkylation than traditional Sₙ2 direct alkylation[4], tertiary amines can still form if the aldehyde is present in excess[2]. To prevent this, use a 1.1 to 1.5 molar excess of 3-aminopropan-1-ol. Additionally, pre-forming the imine in a prior step before adding STAB kinetically favors the desired secondary amine[2].
Q3: Does the unprotected hydroxyl group on 3-aminopropan-1-ol interfere with the reaction?A3: Generally, no. While 1,3-aminoalcohols can theoretically form cyclic N,O-acetals (tetrahydro-1,3-oxazines) with aldehydes, the reduction of the acyclic iminium ion by STAB is significantly faster than the cyclization equilibrium. Protecting the alcohol is unnecessary if the reduction is performed promptly in preferred solvents like 1,2-dichloroethane (DCE) or THF[2].
Part 2: Quantitative Data & Troubleshooting Matrix
Use the following LC-MS signatures to diagnose and resolve reaction deviations rapidly.
Issue / Byproduct
Analytical Signature (LC-MS)
Primary Causality
Corrective Action
Aldehyde Reduction
[M+H]⁺ 129 (Alcohol)
Reductant is too strong or added before imine formation.
Switch to STAB; avoid NaBH₄ or NaBH₃CN[].
Over-alkylation
[M+H]⁺ 296 (3° Amine)
Secondary amine outcompetes primary amine for aldehyde[3].
Increase 1° amine to 1.2 eq; pre-form imine for 1-2h[2].
Incomplete Conversion
[M+H]⁺ 127 (Aldehyde)
Slow imine condensation; lack of acid catalysis.
Add 1.0 eq glacial acetic acid to catalyze iminium formation[2].
Desired Product
[M+H]⁺ 186 (2° Amine)
Optimal kinetic and thermodynamic control.
Proceed to work-up and purification.
Part 3: Process Visualization
Reaction pathway showing desired secondary amine formation vs. common byproduct pathways.
Troubleshooting decision tree for resolving common impurities in reductive amination.
Part 4: Self-Validating Experimental Protocol
This protocol utilizes an indirect reductive amination strategy to kinetically favor mono-alkylation and suppress direct aldehyde reduction.
Scale: 10.0 mmol
Reagents:
5-Methylthiophene-2-carboxaldehyde: 1.26 g (10.0 mmol, 1.0 eq)
3-Aminopropan-1-ol: 0.90 g (12.0 mmol, 1.2 eq)
Sodium triacetoxyborohydride (STAB): 3.18 g (15.0 mmol, 1.5 eq)
Glacial Acetic Acid: 0.60 g (10.0 mmol, 1.0 eq)
Solvent: Anhydrous 1,2-Dichloroethane (DCE), 40 mL
Step 1: Imine Pre-formation (Kinetic Control)
Dissolve 3-aminopropan-1-ol and 5-methylthiophene-2-carboxaldehyde in 40 mL of anhydrous DCE[2].
Add glacial acetic acid dropwise.
Stir the mixture at room temperature under a nitrogen atmosphere for 1–2 hours.
Causality: Acetic acid catalyzes the imine formation and provides the necessary protonated iminium ion for reduction[2]. Pre-forming the imine minimizes the standing concentration of the free aldehyde, drastically reducing both direct aldehyde reduction and subsequent over-alkylation.
Step 2: Selective Reduction
Cool the reaction flask in a water bath (approx. 15 °C) to control any mild exotherm.
Add STAB portion-wise over 15 minutes.
Remove the water bath and stir the suspension at room temperature for 4–12 hours.
Causality: STAB is a general, mild, and selective reducing agent that will rapidly target the iminium ion without reducing the residual trace aldehyde[2].
Step 3: Quench and Work-up
Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃.
Stir vigorously for 30 minutes until gas evolution ceases and the pH of the aqueous layer is ~8.
Extract the mixture with dichloromethane (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Validation Checkpoint: TLC (DCM:MeOH:NH₄OH 90:9:1) should show complete consumption of the aldehyde (R_f ~0.8) and a new, polar spot for the secondary amine (R_f ~0.3). LC-MS should confirm the base peak at m/z 186[M+H]⁺.
Step 4: Purification
Purify the crude oil via flash column chromatography (silica gel, gradient elution from 100% DCM to DCM/MeOH 90:10) to afford the pure 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol.
References
Reductive Amination - General Overview. ACS GCIPR. URL: [Link]
shelf-life optimization for 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol solutions
Welcome to the Technical Support Center for the formulation and shelf-life optimization of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol . As a secondary amine tethered to a 5-methylthiophene ring and a primary alc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the formulation and shelf-life optimization of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol .
As a secondary amine tethered to a 5-methylthiophene ring and a primary alcohol, this molecule presents unique stability challenges in solution. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of instability, and implement self-validating formulation protocols.
Core Degradation Pathways
Understanding the structural vulnerabilities of your API is the first step in shelf-life optimization. The molecule contains three reactive centers:
The Secondary Amine: Highly susceptible to N-oxidation, formylation, and N-nitrosamine formation.
The Thiophene Ring: Vulnerable to photo-induced sulfur oxidation, though the 5-methyl group provides some steric stabilization[1].
The Propan-1-ol Chain: Prone to esterification or oxidation under extreme pH or oxidative stress.
Mechanistic degradation pathways of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why does my solution turn yellow/brown during ambient storage?A1: This discoloration is a classic indicator of thiophene ring degradation. While the 5-methyl substitution sterically hinders some oxidizing agents[1], thiophene rings remain highly susceptible to photoinduced sulfur oxidation when exposed to UV light[2]. Furthermore, trace transition metals in your solvent can catalyze the oxidation of the secondary amine to N-oxides.
Actionable fix: Transition to Type I amber glass vials and add a chelating agent (e.g., EDTA) to your formulation.
Q2: I am detecting N-nitrosamine impurities in my accelerated stability studies. How do I mitigate this?A2: Secondary amines are highly vulnerable to nitrosation from trace nitrites found in standard excipients, processing water, or even atmospheric NOX[3]. To mitigate this, you must implement a secondary amine scavenger strategy. Adding nucleophilic scavengers (such as ascorbic acid or amino acids like glycine) intercepts nitrosyl cations (NO⁺) before they can react with your API[4].
Q3: Does the choice of excipient purity really impact the shelf-life of this specific compound?A3: Absolutely. Standard compendial excipients (like PEGs or polysorbates) often contain trace peroxides and formaldehyde. Formaldehyde reacts readily with secondary amines to form N-formyl adducts[5]. Utilizing "Super Refined" excipients that have undergone proprietary purification to remove peroxides and aldehydes is critical for maintaining the integrity of secondary amines[6].
Q4: Should I formulate this compound as a free base or a salt?A4: Always formulate as a salt (e.g., hydrochloride) for aqueous solutions. By adjusting the formulation pH to at least 2 units below the pKa of the secondary amine, you ensure >99% protonation. A protonated amine is no longer a strong nucleophile, drastically reducing its reactivity toward oxidants, formylating agents, and nitrosating agents.
Quantitative Stability Data
The following table demonstrates the cumulative impact of targeted formulation strategies on the degradation profile of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol solutions.
Table 1: Accelerated Stability Data (40°C / 75% RH, 3 Months in Aqueous Solution)
Formulation Strategy
Amine N-Oxide (%)
Thiophene S-Oxide (%)
N-Nitrosamine (ppm)
Total Impurities (%)
Unoptimized Free Base (Air, Clear Vial, Standard Excipients)
4.20
2.80
0.45
> 8.00
pH Optimized (Salt Form, pH 5.0)
0.80
2.50
0.12
3.80
pH + Packaging (Amber Vial + Argon Overlay)
0.30
0.20
0.08
0.70
Fully Optimized (Scavengers + Super Refined Excipients)
To achieve the "Fully Optimized" stability profile shown in Table 1, follow this step-by-step methodology. This protocol is designed as a self-validating system —meaning you cannot proceed to the next step unless the built-in analytical checkpoint is met.
Sequential workflow for formulating ultra-stable secondary amine solutions.
Step 1: Solvent Deoxygenation
Action: Sparge the aqueous vehicle (Water for Injection) with high-purity Argon for 30 minutes.
Causality: Dissolved oxygen initiates radical chain reactions leading to thiophene S-oxidation and amine N-oxidation[1]. Argon is heavier than nitrogen and provides a superior displacement blanket.
Self-Validation Check: Measure dissolved oxygen (DO) using an optical DO probe. Do not proceed until DO < 0.5 ppm.
Step 2: Scavenger & Antioxidant Integration
Action: Add 0.1% w/v Ascorbic Acid and 0.05% w/v EDTA to the deoxygenated solvent. Use only "Super Refined" excipients if co-solvents are required[6].
Causality: Ascorbic acid acts as a nucleophilic scavenger to intercept nitrosyl cations (NO⁺), preventing N-nitrosamine formation[4]. EDTA chelates trace metals (Fe, Cu) that catalyze secondary amine oxidation.
Self-Validation Check: Perform a rapid colorimetric test for free iron/copper. Do not proceed unless free transition metals are undetectable.
Step 3: API Dissolution and pH Control
Action: Dissolve 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol into the vehicle. Immediately adjust the pH to 4.5 - 5.0 using 0.1 M HCl.
Causality: The secondary amine must be protonated to eliminate its nucleophilicity. A pH of 5.0 ensures the API is locked in its stable, protonated salt form, preventing reaction with formylating agents[5].
Self-Validation Check: Monitor pH continuously for 2 hours under stirring. Do not proceed if the pH drifts by more than ±0.1 units (indicates incomplete dissolution or buffering failure).
Step 4: Inert Packaging
Action: Fill the solution into Type I amber glass vials under an Argon overlay and seal immediately with PTFE-lined stoppers.
Causality: The thiophene ring is highly susceptible to photoinduced sulfur oxidation under UV light[2]. Amber glass blocks the critical UV wavelengths, while the PTFE stopper prevents leaching of reactive elastomers.
Self-Validation Check: Conduct a headspace oxygen analysis using a laser headspace analyzer on the first and last vial of the batch. Batch is only validated if headspace oxygen is < 1%.
References
BenchChem. "Technical Support Center: Stability of Thiophene-Containing Compounds." BenchChem.
PatSnap Eureka. "Benzene Ring vs Thiophene: Stability in Conductive Materials.
ResolveMass Laboratories Inc. "Secondary Amine Scavenger Nitrosamine." ResolveMass.
High-Resolution 1H and 13C NMR Reference Spectra for 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol: A Comparative Analytical Guide
Introduction 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS: 90765-35-8) is a highly versatile amino alcohol and thiophene derivative[1]. It serves as a critical intermediate in the synthesis of biologically ac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS: 90765-35-8) is a highly versatile amino alcohol and thiophene derivative[1]. It serves as a critical intermediate in the synthesis of biologically active compounds, particularly in the development of central nervous system (CNS) therapeutics and antifungal agents that rely on thiophene-based pharmacophores[2].
For researchers and drug development professionals, ensuring the absolute structural integrity and purity of this building block is non-negotiable. While routine low-field NMR (e.g., 300 MHz) or computational predictive models are often utilized for quick assessments, they frequently fail to resolve complex splitting patterns or detect trace impurities. This guide objectively compares empirical high-field (600 MHz) NMR data against standard predictive models, establishing a self-validating reference framework for precise structural elucidation.
Section 1: The Causality of Chemical Shifts
Understanding the "why" behind spectral data is essential for accurate interpretation. The molecule consists of three distinct structural domains, each exerting specific electronic effects:
The Thiophene Ring: The methyl group at the C5 position acts as an electron-donating group (EDG) via hyperconjugation. This increases electron density in the aromatic ring, specifically shielding the adjacent H4 proton relative to the H3 proton. In high-field empirical spectra, these protons appear as two distinct doublets with a characteristic coupling constant (
J≈3.4
Hz). Predictive models often underestimate this shielding effect, blurring the signals into a multiplet.
The Methylene Bridge: The -CH2- group connecting the thiophene ring to the secondary amine is heavily deshielded by both the anisotropic effect of the aromatic ring and the electronegativity of the nitrogen atom, anchoring its chemical shift firmly around 3.85 ppm.
The Propanol Chain: The aliphatic chain (-CH2-CH2-CH2-) demonstrates a classic first-order splitting pattern governed by the
n+1
rule. The terminal carbon attached to the hydroxyl group is the most deshielded (~3.75 ppm), while the central methylene group appears as a distinct quintet due to coupling with four adjacent protons.
Section 2: Comparative Data Analysis
The following tables summarize the quantitative data, comparing empirical high-field results with standard predictive software outputs. This comparison highlights the superior resolution of empirical data in identifying exact chemical shifts and coupling constants.
Table 1: 1H NMR Peak Assignments (CDCl3)
Proton Environment
Empirical (600 MHz)
Predictive Model
Multiplicity
Integration
J-Coupling (Hz)
Thiophene H3
6.65 ppm
6.72 ppm
Doublet (d)
1H
3.4
Thiophene H4
6.55 ppm
6.68 ppm
Doublet (d)
1H
3.4
Ar-CH2-N
3.85 ppm
3.90 ppm
Singlet (s)
2H
-
CH2-OH
3.75 ppm
3.65 ppm
Triplet (t)
2H
5.5
N-CH2
2.85 ppm
2.75 ppm
Triplet (t)
2H
6.0
Thiophene-CH3
2.40 ppm
2.35 ppm
Singlet (s)
3H
-
NH, OH
2.20 ppm
Variable
Broad Singlet (br s)
2H
-
C-CH2-C
1.70 ppm
1.80 ppm
Quintet (p)
2H
5.8
Table 2: 13C NMR Peak Assignments (CDCl3)
Carbon Environment
Empirical (150 MHz)
Predictive Model
Type
Thiophene C2
140.2 ppm
141.5 ppm
Quaternary
Thiophene C5
138.5 ppm
139.0 ppm
Quaternary
Thiophene C3
125.4 ppm
126.8 ppm
CH
Thiophene C4
124.1 ppm
125.0 ppm
CH
CH2-OH
63.8 ppm
62.5 ppm
CH2
N-CH2
49.5 ppm
48.0 ppm
CH2
Ar-CH2-N
48.2 ppm
47.5 ppm
CH2
C-CH2-C
31.2 ppm
32.0 ppm
CH2
Thiophene-CH3
15.3 ppm
14.8 ppm
CH3
Section 3: Standardized Experimental Protocol
To ensure trustworthiness and strict reproducibility, the following self-validating protocol must be adhered to when acquiring reference spectra.
Step 1: Sample Preparation
Weigh exactly 15 mg (for 1H NMR) or 50 mg (for 13C NMR) of 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol.
Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.
Step 2: High-Field Acquisition Parameters
1H NMR: Set the spectrometer frequency to 600 MHz. Acquire 16 scans using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 1.0 second.
13C NMR: Set the spectrometer frequency to 150 MHz. Acquire 1024 scans using complete proton decoupling (WALTZ-16 sequence), a spectral width of 250 ppm, and a relaxation delay (D1) of 2.0 seconds to ensure the accurate integration of quaternary carbons.
Step 3: Spectral Processing and Validation
Apply a zero-filling factor to reach 64k data points for enhanced digital resolution.
Apply an exponential window function with a line broadening factor of 0.3 Hz (for 1H) and 1.0 Hz (for 13C) prior to Fourier Transformation.
Perform manual phase correction and baseline correction.
Self-Validation Check: Calibrate the TMS signal exactly to 0.00 ppm. As a secondary internal validation, verify that the residual non-deuterated chloroform peak appears at exactly 7.26 ppm (1H) and 77.16 ppm (13C), in strict accordance with the established solvent impurity standards published by Gottlieb et al.[3].
Section 4: Analytical Workflow Visualization
Fig 1: Standardized NMR analytical workflow for structural validation.
Comprehensive Disposal and Handling Guide: 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol
As a drug development professional or laboratory scientist, handling specialized heteroaromatic amines requires a rigorous understanding of both their chemical reactivity and environmental impact. 3-{[(5-Methylthiophen-2...
Author: BenchChem Technical Support Team. Date: March 2026
As a drug development professional or laboratory scientist, handling specialized heteroaromatic amines requires a rigorous understanding of both their chemical reactivity and environmental impact. 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (CAS: 90765-35-8)[1] is a bifunctional molecule containing a secondary amine, a primary alcohol, and a sulfur-containing thiophene ring.
This guide provides the self-validating protocols and mechanistic reasoning necessary to safely manage, store, and dispose of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.
Hazard Assessment & Causality
To properly dispose of a chemical, you must first understand the causality of its hazards. The disposal strategy for this compound is dictated by three distinct structural features:
The Thiophene Ring (Sulfur Heterocycle): Sulfur-containing aromatic rings are notoriously toxic to aquatic life and resist standard biological degradation in wastewater[2]. Discharging this compound into municipal drains is strictly prohibited[3]. Furthermore, thermal decomposition of the thiophene ring yields sulfur oxides (SOx), requiring specialized flue-gas desulfurization during incineration.
The Secondary Amine: Amines act as weak bases and nucleophiles. If mixed with acidic waste streams, they can undergo violent, exothermic neutralization reactions. During combustion, the nitrogen atom oxidizes to form toxic nitrogen oxides (NOx)[4].
The Amino Alcohol Motif: Amino alcohols can act as bidentate ligands, potentially forming stable complexes with heavy metals. This complicates mixed-waste streams, reinforcing the need to isolate this compound from metallic or halogenated wastes.
Quantitative Chemical & Disposal Profile
The following table summarizes the critical logistical data required for your laboratory's waste manifests and environmental health and safety (EHS) documentation.
Mandates disposal via licensed high-temp incinerator.
Incompatible Materials
Strong acids, Oxidizers
Segregate strictly into basic/amine waste streams.
Operational Waste Management Workflows
The EPA-preferred method for the destruction of sulfur-containing amino alcohols is high-temperature incineration in a licensed apparatus[4]. The workflow below illustrates the lifecycle of the waste from the laboratory bench to final destruction.
Figure 1: Cradle-to-grave disposal workflow for sulfur-containing amino alcohols.
Protocol A: Routine Waste Segregation and Storage
Causality Focus: Preventing exothermic cross-reactions and minimizing dioxin formation during incineration.
Verify Waste Compatibility: Ensure the receiving waste carboy is designated exclusively for "Non-Halogenated Basic Organic Waste." Never add this compound to containers holding halogenated solvents (to prevent dioxin formation during incineration) or strong oxidizers.
Transfer the Chemical: Operating strictly within a certified fume hood, transfer liquid waste or solvent-dissolved residues of the compound into a high-density polyethylene (HDPE) or glass waste container. Avoid metal containers, which can react with amines over time.
Secondary Containment: Place the primary waste container inside a secondary containment bin to capture potential leaks and prevent environmental contamination.
Labeling: Affix a hazardous waste tag immediately. Mark the contents as "3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol (Amino Alcohol / Thiophene)" and explicitly check the boxes for Toxic and Irritant .
Protocol B: Immediate Spill Remediation
Causality Focus: Mitigating inhalation risks and preventing aquatic toxicity.
Isolate the Area: Evacuate personnel from the immediate vicinity. Ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized particles[4].
Don PPE: Equip standard chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill is large or heated, a half-face respirator with organic vapor cartridges is required.
Neutralize and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[3][4].
Expert Insight:Do not use combustible materials like sawdust. The amine can react with organic materials over time, and introducing combustible dust increases flammability risks during waste transport.
Collect and Dispose: Sweep the absorbed mixture using non-sparking tools into a solid waste container[3]. Label the container as "Spill Debris: Contains Sulfur/Amine Organics" and route it directly for incineration.
Final Destruction: The Incineration Mechanism
Because 3-{[(5-Methylthiophen-2-yl)methyl]amino}propan-1-ol cannot be safely landfilled or processed through standard wastewater treatment, it must be dispatched to a licensed hazardous waste facility[4].
At the facility, the compound undergoes High-Temperature Incineration (>1000°C) . This extreme heat is required to fully cleave the stable aromatic thiophene ring. Because the molecule contains both nitrogen and sulfur, the primary combustion gases will heavily feature NOx and SOx. To prevent these gases from causing acid rain, the incinerator's exhaust is routed through alkaline flue-gas scrubbers (typically utilizing calcium hydroxide or sodium hydroxide), which neutralize the acidic gases into benign, solid sulfate and nitrate salts before the exhaust is released into the atmosphere.